N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a thiophene ring, which is a part of the given compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It’s worth noting that compounds with a thiazole ring, which is present in the given compound, have been found to behave unpredictably when entering physiological systems . These molecules may activate or stop the biochemical pathways and enzymes, or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Compounds with a thiazole ring have been found to affect various biochemical pathways . For instance, some thiazole-containing compounds have been reported to interfere with quorum-sensing activities in bacteria .
Pharmacokinetics
It’s worth noting that thiazole, a component of the given compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Compounds with a thiazole ring have been found to have diverse biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment in which it is present.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7,10,19H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNWRNIILMONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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